

# Brand names and synonyms for Stibophen like Fouadin

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## Compound of Interest

Compound Name: *Stibophen*

Cat. No.: *B231939*

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## Stibophen: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Stibophen** is an anthelmintic drug, historically used in the treatment of schistosomiasis, a parasitic disease caused by flatworms of the genus *Schistosoma*. It is a trivalent antimony compound that was originally developed by Bayer.<sup>[1]</sup> This technical guide provides an in-depth overview of **Stibophen**, including its brand names, synonyms, chemical properties, mechanism of action, and relevant experimental protocols for research and development purposes.

## Brand Names and Synonyms

**Stibophen** has been marketed under various brand names and is known by several synonyms. The most common of these is Fouadin (or Fuadin), named in honor of King Fuad I of Egypt who supported its research.<sup>[1]</sup>

Category	Name
Brand Names	Fouadin, Fuadin, Corystibin, Fantorin, Neoantimosan, Repodal, Stibofen, Trimon, Pyrostib
Synonyms	Antimony sodium pyrocatechol disulfonate, Sodium antimosan, Stibophenum, SDT-91, Antimonylbrenztecatechindisulfosaures natrium
Chemical Names	Pentasodium 2-(2-oxido-3,5-disulfonatophenoxy)-1,3,2-benzodioxastibole-5,7-disulfonate, Sodium antimony bis(pyrocatechol-2,4-disulfonate) heptahydrate

## Chemical and Physical Properties

**Stibophen** is a complex organometallic compound. Its key chemical and physical properties are summarized below.

Property	Value
Molecular Formula	<chem>C12H4Na5O16S4Sb</chem>
Molar Mass	769.10 g·mol <sup>-1</sup> <sup>[1]</sup>
CAS Number	15489-16-4
Appearance	Fine, colorless crystals
Solubility	Readily soluble in cold water; almost insoluble in absolute alcohol, ether, chloroform, acetone, and petroleum ether. <sup>[2]</sup>

## Mechanism of Action: Inhibition of Glycolysis

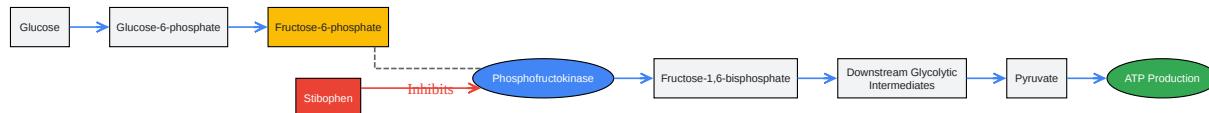
The primary mechanism of action of **Stibophen** is the inhibition of glycolysis in the parasitic worm.<sup>[1]</sup> Specifically, **Stibophen** targets and inhibits the enzyme phosphofructokinase (PFK).<sup>[3][4]</sup> This enzyme is crucial for the parasite's energy metabolism, as it catalyzes a key

regulatory step in the glycolytic pathway: the phosphorylation of fructose-6-phosphate to fructose-1,6-bisphosphate.

By inhibiting PFK, **Stibophen** disrupts the parasite's ability to produce ATP, leading to paralysis.<sup>[1]</sup> This paralysis causes the worms to lose their grip on the walls of the mesenteric veins, leading to their dislodgement and subsequent destruction by phagocytic cells in the liver.<sup>[1]</sup> Studies have shown that trivalent organic antimonials like **Stibophen** cause an accumulation of fructose-6-phosphate and a reduction in fructose-1,6-bisphosphate in schistosomes, confirming the inhibition of PFK in vivo.<sup>[4]</sup> While a specific IC<sub>50</sub> value for **Stibophen** against *Schistosoma mansoni* phosphofructokinase is not readily available in the reviewed literature, its inhibitory effect at low concentrations has been demonstrated.<sup>[3]</sup>

## Signaling Pathway

The following diagram illustrates the point of inhibition by **Stibophen** in the glycolytic pathway of *Schistosoma mansoni*.



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**Stibophen**'s inhibition of phosphofructokinase in the glycolytic pathway.

## Quantitative Data

The following table summarizes available quantitative data for **Stibophen**.

Parameter	Value	Species	Notes	Reference
Clinical Dosage (Schistosomiasis )	1 mL/10 kg body weight (max 5 mL) every other day. Total dose: 45-70 mL.	Homo sapiens	Intramuscular administration. Initial smaller daily doses for sensitivity testing.	[5]
LD <sub>50</sub> (Intravenous)	~90 mg/kg	Rabbit	[2]	

## Experimental Protocols

### In Vitro Anthelmintic Activity Assay (Adult Worm Motility)

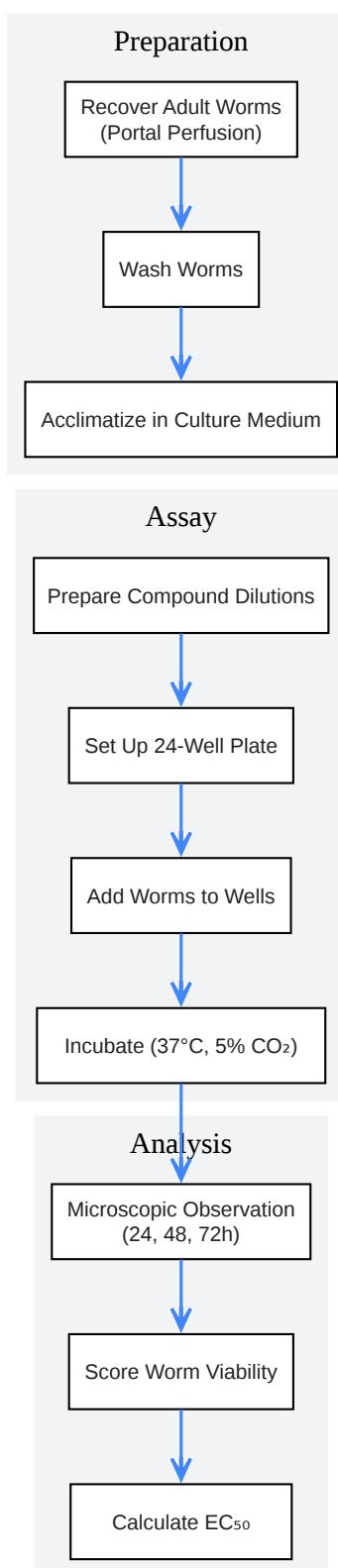
This protocol is a generalized procedure for assessing the in vitro efficacy of a test compound like **Stibophen** against adult schistosomes.

#### Materials:

- Adult *Schistosoma mansoni* worms
- RPMI-1640 medium supplemented with 5% fetal calf serum, 100 U/mL penicillin, and 100 µg/mL streptomycin
- 24-well plates
- Test compound (**Stibophen**) dissolved in a suitable solvent (e.g., sterile water or DMSO)
- Positive control (e.g., Praziquantel)
- Negative control (vehicle solvent)
- Inverted microscope
- Incubator (37°C, 5% CO<sub>2</sub>)

**Procedure:**

- Worm Recovery: Adult *S. mansoni* worms are harvested from experimentally infected mice (typically 42-49 days post-infection) via portal perfusion.
- Washing and Acclimatization: The recovered worms are washed several times in pre-warmed culture medium to remove host cells and debris. They are then allowed to acclimatize in fresh medium for at least one hour in the incubator.
- Assay Setup:
  - Prepare serial dilutions of the test compound in the culture medium.
  - Add the appropriate volume of each concentration to the wells of a 24-well plate. Include wells for the positive and negative controls.
  - Carefully place one or more adult worms (or a pair of male and female worms) into each well.
- Incubation: Incubate the plates at 37°C in a 5% CO<sub>2</sub> atmosphere.
- Observation:
  - Observe the motility and general condition of the worms under an inverted microscope at regular intervals (e.g., 24, 48, and 72 hours).
  - Score the viability of the worms based on a predefined scale (e.g., 3 = normal activity, 2 = reduced activity, 1 = minimal activity, 0 = no movement/death).
- Data Analysis:
  - Calculate the percentage of worm mortality or the average motility score for each concentration at each time point.
  - Determine the EC<sub>50</sub> (half-maximal effective concentration) value of the test compound.



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Workflow for in vitro antihelminthic activity assay.

## Phosphofructokinase Inhibition Assay

This protocol outlines a general method for determining the inhibitory effect of a compound on phosphofructokinase activity.

### Materials:

- Purified or recombinant *Schistosoma mansoni* phosphofructokinase (PFK)
- Assay buffer (e.g., Tris-HCl buffer at a specific pH)
- Substrates: Fructose-6-phosphate (F6P) and ATP
- Coupling enzymes: Aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase
- NADH
- Test compound (**Stibophen**)
- Spectrophotometer capable of reading absorbance at 340 nm

### Procedure:

- Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, F6P, ATP, coupling enzymes, and NADH.
- Compound Addition: Add the test compound at various concentrations to the reaction mixture. Include a control with no inhibitor.
- Enzyme Addition: Initiate the reaction by adding the purified PFK to the cuvette.
- Spectrophotometric Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of NADH oxidation is proportional to the PFK activity.
- Data Analysis:
  - Calculate the initial velocity of the reaction for each concentration of the inhibitor.

- Plot the enzyme activity against the inhibitor concentration to determine the IC<sub>50</sub> value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

## Conclusion

**Stibophen**, a trivalent antimonial, has historically played a role in the treatment of schistosomiasis. Its mechanism of action through the inhibition of the essential glycolytic enzyme phosphofructokinase provides a clear target for its anthelmintic effects. While newer, less toxic drugs have largely replaced **Stibophen** in clinical practice, it remains a valuable tool for research into parasite metabolism and for the development of novel anthelmintic agents. The information and protocols provided in this guide are intended to support researchers and drug development professionals in their ongoing efforts to combat parasitic diseases.

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